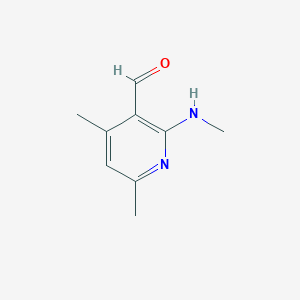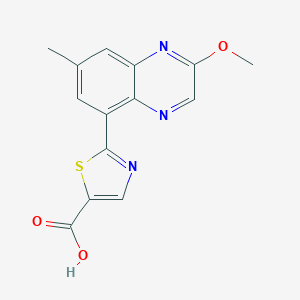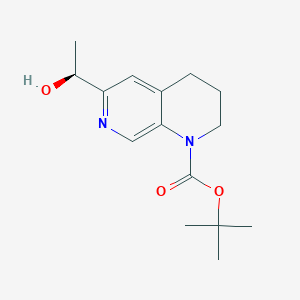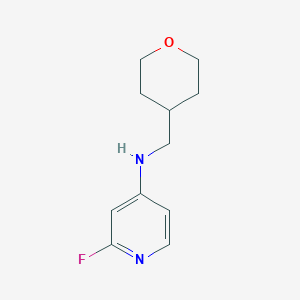
2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine is a synthetic organic compound that features a pyridine ring substituted with a fluorine atom and an amine group The compound also contains a tetrahydro-2H-pyran moiety, which is a six-membered ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-ylmethylamine intermediate. This can be achieved by reacting tetrahydro-2H-pyran-4-amine with formaldehyde and hydrogen in the presence of a catalyst. The resulting intermediate is then reacted with 2-fluoropyridine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction can produce a fully reduced amine.
Scientific Research Applications
2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain receptors or enzymes. The tetrahydro-2H-pyran moiety may also contribute to the compound’s overall stability and solubility. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: This compound shares the tetrahydro-2H-pyran moiety but lacks the fluorine-substituted pyridine ring.
2-Fluoropyridine: This compound contains the fluorine-substituted pyridine ring but lacks the tetrahydro-2H-pyran moiety.
Uniqueness
2-Fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-4-amine is unique due to the combination of the fluorine-substituted pyridine ring and the tetrahydro-2H-pyran moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15FN2O |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2-fluoro-N-(oxan-4-ylmethyl)pyridin-4-amine |
InChI |
InChI=1S/C11H15FN2O/c12-11-7-10(1-4-13-11)14-8-9-2-5-15-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,13,14) |
InChI Key |
BMQLJSWRDVRRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC2=CC(=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl[sulfanyl(carbonothioyl)]amine](/img/structure/B13336688.png)
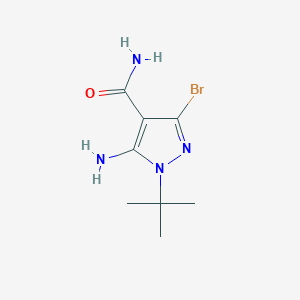
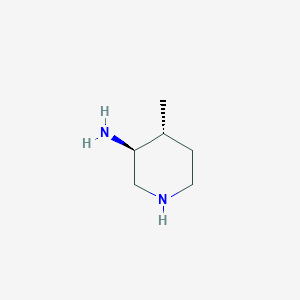
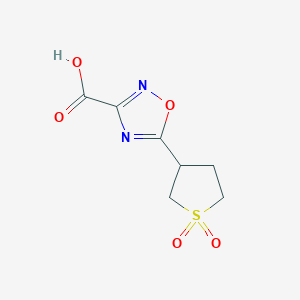
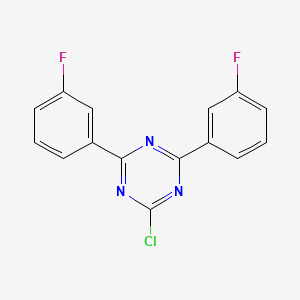
![(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13336714.png)
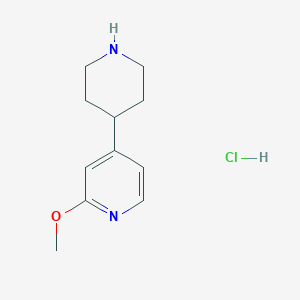
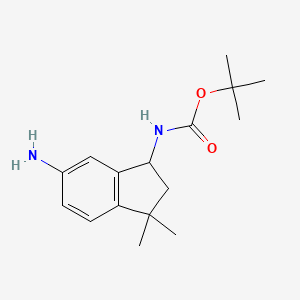
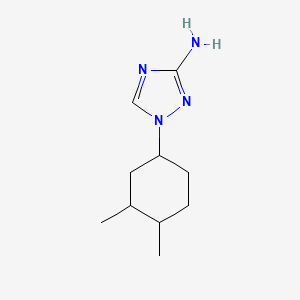
![8-(3-(1-(3-Fluorobenzyl)piperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B13336730.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane](/img/structure/B13336742.png)
